- Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992
Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)
90-10-8 structure
Product Name:N-Methyl-N-phenylbenzenesulfonamide
N.o CAS:90-10-8
MF:C13H13NO2S
MW:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963
Update Time:2025-05-21
N-Methyl-N-phenylbenzenesulfonamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-Methyl-N-phenylbenzenesulfonamide
- BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
- Benzenesulfonamide,N-methyl-N-phenyl
- Benzenesulfonanilide,N-methyl
- N-Methylbenzenesulfonanilide
- N-methyl-benzenesulfonylanilide
- N-Methylbenzenesulphanilide
- N-Methyl-benzolsulfonanilid
- N-methyl-N-phenylbenzenesulphonamide
- N-methylphenylsulphonanilide
- Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
- NSC 77060
- N-Methyl-N-Phenyl Benzene Sulfonamide
- N-Methyl-N-phenylbenzenesulfonamide #
- SR-01000398121
- NSC77060
- AC-18197
- DTXSID20237977
- Benzenesulfonanilide, N-methyl-
- AKOS001391097
- NCIOpen2_004148
- 90-10-8
- MFCD00514036
- KRXAPUFKQQWAGK-UHFFFAOYSA-N
- Benzenesulfonamide, N-methyl-N-phenyl-
- SR-01000398121-1
- SCHEMBL812702
- n-methyl-n-phenyl-benzenesulfonamide
- NSC-77060
- Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
- N-Methyl-N-phenylbenzenesulfonamide (ACI)
- DTXCID70160468
-
- MDL: MFCD00514036
- Inchi: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
- Chave InChI: KRXAPUFKQQWAGK-UHFFFAOYSA-N
- SMILES: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 247.06700
- Massa monoisotópica: 220.063663
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 343
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 45.8
- XLogP3: 2.6
Propriedades Experimentais
- Densidade: 1.254
- Ponto de ebulição: 380.4°C at 760 mmHg
- Ponto de Flash: 183.8°C
- Índice de Refracção: 1.615
- PSA: 45.76000
- LogP: 3.59250
- Pressão de vapor: 0.0±0.9 mmHg at 25°C
N-Methyl-N-phenylbenzenesulfonamide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303+H313+H333
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Methyl-N-phenylbenzenesulfonamide Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | M343625-50mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343625-100mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M343625-500mg |
N-Methyl-N-Phenylbenzenesulfonamide |
90-10-8 | 500mg |
$ 275.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 250mg |
¥1782.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19120-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 1g |
¥3302.0 | 2021-09-08 | ||
| Alichem | A019088890-5g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 5g |
$852.24 | 2023-08-31 | |
| Alichem | A019088890-10g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 10g |
$1181.88 | 2023-08-31 | |
| Alichem | A019088890-25g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 95% | 25g |
$1969.80 | 2023-08-31 | |
| Cooke Chemical | F156123-250mg |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 250mg |
RMB 2288.00 | 2025-02-21 | |
| Cooke Chemical | F156123-1g |
N-Methyl-N-phenylbenzenesulfonamide |
90-10-8 | 97 | 1g |
RMB 7358.40 | 2025-02-21 |
N-Methyl-N-phenylbenzenesulfonamide Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Iodine , Oxygen Solvents: 1,2-Dichloroethane ; 16 h, 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Durene , Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ; 240 min, 110 °C
Referência
- UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction, Tetrahedron Letters, 2006, 47(28), 4973-4978
Método de produção 3
Método de produção 4
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 25 °C
Referência
- Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light, Chemistry - A European Journal, 2016, 22(29), 9929-9932
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, reflux
Referência
- Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides, ChemistrySelect, 2018, 3(15), 4129-4132
Método de produção 6
Condições de reacção
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol , Water ; 10 min, 25 - 28 °C
Referência
- Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes, Journal of Organic Chemistry, 2021, 86(3), 2117-2134
Método de produção 7
Método de produção 8
Condições de reacção
1.1 Catalysts: Titania Solvents: Ethanol ; 1 h, rt
Referência
- Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines, Catalysis Science & Technology, 2020, 10(20), 6825-6839
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine , Cuprous iodide Solvents: Dimethylformamide ; 48 h, 100 °C; 100 °C → rt
Referência
- Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands, Tetrahedron Letters, 2005, 46(43), 7295-7298
Método de produção 11
Condições de reacção
1.1 Reagents: Pyridine Solvents: Chloroform ; 0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referência
- Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649
N-Methyl-N-phenylbenzenesulfonamide Raw materials
- Phenylboronic acid
- Iodobenzene
- Benzenesulfinic acid, sodium salt
- N-methylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
- 1,2-Ethanediamine, N,N'-dimethyl-N,N'-diphenyl-
N-Methyl-N-phenylbenzenesulfonamide Preparation Products
N-Methyl-N-phenylbenzenesulfonamide Literatura Relacionada
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
90-10-8 (N-Methyl-N-phenylbenzenesulfonamide) Produtos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornecedores recomendados
Beyond Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
Reagente
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente